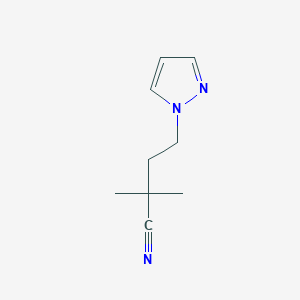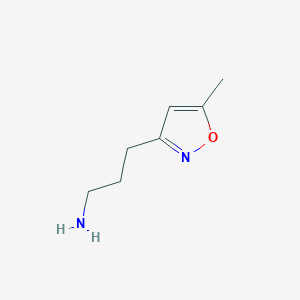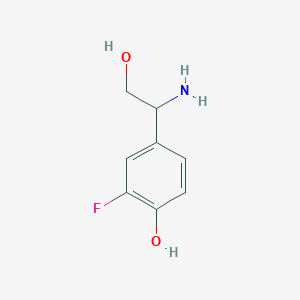
5-Cyclopentylpentan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopentylpentan-2-amine: is an organic compound belonging to the class of amines Amines are characterized by the presence of one or more nitrogen atoms bonded to carbon atoms This compound features a cyclopentyl group attached to a pentan-2-amine structure, making it a primary amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopentylpentan-2-amine can be achieved through several methods, including:
Reductive Amination: This involves the reaction of a cyclopentyl ketone with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst.
Nucleophilic Substitution: This method involves the substitution of a halogenated cyclopentyl compound with an amine group using reagents like sodium amide or lithium amide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Cyclopentylpentan-2-amine can undergo oxidation reactions to form corresponding oximes or nitro compounds using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Oximes, nitro compounds.
Reduction: Secondary amines, tertiary amines.
Substitution: Alkylated or acylated amines
Scientific Research Applications
Chemistry: 5-Cyclopentylpentan-2-amine serves as a valuable building block in organic synthesis, enabling the construction of complex molecules through various functionalization reactions.
Biology: In biological research, this compound is used to study the effects of amines on cellular processes and enzyme activities. It can also be employed in the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is utilized in the production of polymers, catalysts, and other functional materials. Its unique properties make it suitable for applications in organic electronics, photovoltaics, and biomaterials .
Mechanism of Action
The mechanism of action of 5-Cyclopentylpentan-2-amine involves its interaction with specific molecular targets and pathways. As a primary amine, it can act as a nucleophile, participating in various chemical reactions. The compound may also interact with biological receptors and enzymes, modulating their activities and influencing cellular processes. Detailed mechanistic studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Cyclopentamine: A cyclopentane homolog of propylhexedrine, differing only in the contracted ring size of a cyclopentane.
Propylhexedrine: Similar to methamphetamine, with a cyclohexyl group instead of a cyclopentyl group.
Uniqueness: 5-Cyclopentylpentan-2-amine is unique due to its specific cyclopentyl substitution, which imparts distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C10H21N |
|---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
5-cyclopentylpentan-2-amine |
InChI |
InChI=1S/C10H21N/c1-9(11)5-4-8-10-6-2-3-7-10/h9-10H,2-8,11H2,1H3 |
InChI Key |
JAGLLSLOMRNDEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC1CCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


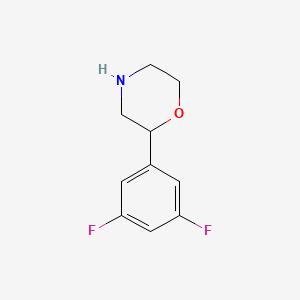

![3,3-Dimethylspiro[3.3]heptan-1-amine](/img/structure/B13587316.png)

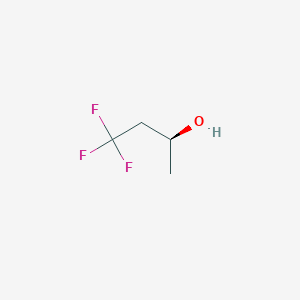
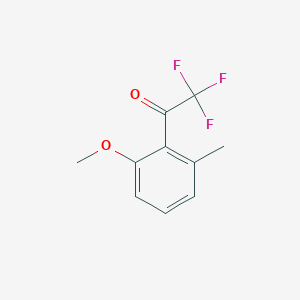
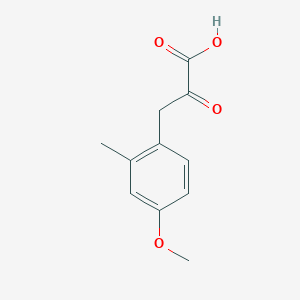
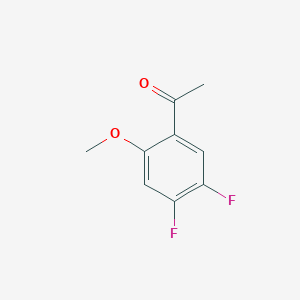
![2-Amino-2-[2-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B13587351.png)
![tert-butylN-[(2S)-2-hydroxybutyl]carbamate](/img/structure/B13587358.png)
